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Cat. No.: B608560 Get Quote

Introduction

The LH-708 is a specialized, low-heat input, hot-work tool steel electrode utilized for welding

and hardfacing applications. Its unique chemical composition, primarily based on tungsten and

chromium, imparts exceptional toughness, wear resistance, and the ability to form high-integrity

joints between dissimilar metals. These application notes provide detailed protocols and

technical data for researchers and scientists employing the LH-708 welding technique for

joining dissimilar metallic substrates. The weld deposit is a high-quality hot work steel,

characterized by its toughness and resistance to wear, and produces smooth, uniform beads

free of cracks and porosity.[1][2]

Chemical Composition
The nominal chemical composition of the LH-708 welding electrode is presented in Table 1.

The high chromium and nickel content contributes to its excellent corrosion and oxidation

resistance, while the presence of molybdenum enhances its high-temperature strength.

Table 1: Chemical Composition of LH-708 Electrode

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b608560?utm_src=pdf-interest
https://www.benchchem.com/product/b608560?utm_src=pdf-body
https://www.benchchem.com/product/b608560?utm_src=pdf-body
https://www.scribd.com/document/865976795/LH-708-welding-electrode
https://adorwelding.com/adorfon/wp-content/uploads/2021/09/LH-708-1.pdf
https://www.benchchem.com/product/b608560?utm_src=pdf-body
https://www.benchchem.com/product/b608560?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Element Content (%)

Carbon (C) 0.03

Sulfur (S) 0.03

Manganese (Mn) 1.0 - 2.5

Phosphorus (P) 0.03

Silicon (Si) 0.65 - 1.00

Copper (Cu) 0.75

Chromium (Cr) 23.0 - 25.0

Molybdenum (Mo) 0.75

Nickel (Ni) 12.0 - 14.0

Source:[3]

Mechanical Properties
The LH-708 electrode yields a weld deposit with high hardness, which can be further modified

through heat treatment. The typical hardness values are summarized in Table 2.

Table 2: Hardness of LH-708 Weld Deposit

Condition Hardness (HRC)

As Welded 41 - 46

After Hardening 49 - 51

After Annealing 21 - 24

Source:[1][2][4]
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This protocol outlines the recommended procedure for joining dissimilar metals, such as 18/8

stainless steel to manganese steel or 12% chromium steel to mild steel, using the LH-708
electrode.[3]

1. Surface Preparation:

Thoroughly clean the weld area of all contaminants, including scale, rust, grease, and

moisture, using a wire brush and appropriate solvents.

2. Preheating:

Preheat the base metals to a temperature of 300-400°C.[1][2] This step is crucial to prevent

thermal shock and reduce the risk of cracking, especially in high-carbon or alloy steels.

3. Base Layer Application (for thick sections):

For buildups of significant thickness, it is recommended to first apply a buffer layer using the

LH 710 electrode.[1][2]

4. Welding Parameters:

Set the welding current according to the electrode diameter as specified in Table 3. Use

either AC or DC with the electrode positive (reverse polarity).[1][2][3]

Maintain a perpendicular electrode orientation with respect to the workpiece.[2]

Employ a stringer bead technique with minimal weaving.

5. Deposition:

To achieve full hardness, deposit a maximum of two layers of the LH-708 weld metal.[1][2]

6. Post-Weld Cooling:

Allow the welded assembly to cool slowly in still air or cover it with an insulating blanket to

prevent rapid cooling, which could induce stress and cracking.

Table 3: Recommended Welding Current Settings
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Electrode Diameter (mm) Current (Amps)

2.5 50 - 70

3.2 90 - 110

4.0 140 - 160

5.0 190 - 230

Source:[2][3]

Heat Treatment Protocol
The mechanical properties of the LH-708 weld deposit can be tailored for specific applications

through post-weld heat treatment.

1. Annealing:

To soften the weld deposit for machining, heat the component to 750-780°C and hold for 4

hours, followed by slow furnace cooling.[2]

2. Hardening:

For maximum hardness, heat the component to 1070-1120°C and then quench in oil.[2]

3. Tempering:

To improve toughness and relieve stresses after hardening, temper the component at 500-

600°C for two hours.[2]

Visualizations
Logical Workflow for LH-708 Welding

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://adorwelding.com/adorfon/wp-content/uploads/2021/09/LH-708-1.pdf
https://adorwelding.com/adorfon/wp-content/uploads/2020/11/data_book.pdf
https://www.benchchem.com/product/b608560?utm_src=pdf-body
https://adorwelding.com/adorfon/wp-content/uploads/2021/09/LH-708-1.pdf
https://adorwelding.com/adorfon/wp-content/uploads/2021/09/LH-708-1.pdf
https://adorwelding.com/adorfon/wp-content/uploads/2021/09/LH-708-1.pdf
https://www.benchchem.com/product/b608560?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Preparation

2. Welding

3. Post-Welding

Surface Cleaning

Preheating (300-400°C)

Set Welding Parameters
(AC/DC+)

Base Layer (LH 710)
(if required)

LH-708 Deposition
(Max 2 layers)

Slow Cooling

Heat Treatment
(Optional)

H

Final Component

Click to download full resolution via product page

Caption: Workflow for welding dissimilar metals using the LH-708 electrode.
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Caption: Key factors influencing the final properties of the LH-708 weld deposit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b608560#lh-708-welding-technique-for-dissimilar-
metals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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